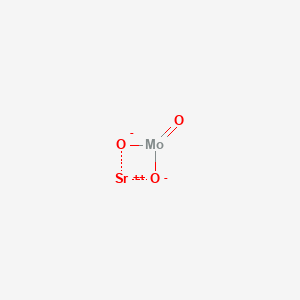

Strontium trioxomolybdate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Strontium trioxomolybdate, with the chemical formula ( \text{SrMoO}_3 ), is a compound that belongs to the family of molybdates. It is known for its unique structural and electro-optical properties, making it a subject of interest in various scientific and industrial applications. This compound is characterized by its high crystallinity and phase-pure growth, which are essential for its functionality in different technological fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium trioxomolybdate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves the reaction of strontium nitrate hexahydrate with ammonium heptamolybdate tetrahydrate in the presence of amino acids as capping agents. This method allows for the control of the size and morphology of the resulting nanostructures .

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing strontium carbonate or strontium nitrate with molybdenum trioxide and heating the mixture to temperatures above 900°C. The reaction is typically carried out in an oxygen-rich atmosphere to ensure complete oxidation of the molybdenum component .

Analyse Chemischer Reaktionen

Types of Reactions: Strontium trioxomolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structural properties and the presence of different reagents.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine hydrate.

Substitution: Substitution reactions often involve the replacement of the molybdenum atom with other transition metals, facilitated by the use of complexing agents and elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions can produce lower oxidation state molybdenum species .

Wissenschaftliche Forschungsanwendungen

Strontium trioxomolybdate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique electro-optical properties make it suitable for use in sensors and other electronic devices.

Biology: The compound’s ability to interact with biological molecules has led to its use in bioimaging and as a potential therapeutic agent.

Medicine: this compound is being explored for its potential in drug delivery systems and as a component in bone regeneration materials.

Industry: In industrial applications, it is used in the production of high-performance ceramics, pigments, and as a component in advanced battery technologies

Wirkmechanismus

The mechanism by which strontium trioxomolybdate exerts its effects is primarily based on its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer processes, enhancing the efficiency of chemical reactions. In biological systems, it can interact with cellular components, influencing processes such as cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Strontium trioxomolybdate can be compared with other molybdate compounds, such as:

Strontium molybdate (SrMoO4): Known for its luminescent properties and used in optical devices.

Calcium molybdate (CaMoO4): Used in phosphors and as a catalyst in various chemical reactions.

Barium molybdate (BaMoO4): Utilized in scintillation detectors and as a dielectric material in electronics.

Uniqueness: this compound stands out due to its high conductivity and unique electro-optical properties, making it particularly valuable in applications requiring efficient electron transfer and high-performance materials .

Eigenschaften

IUPAC Name |

strontium;dioxido(oxo)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3O.Sr/q;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOWWBCLFIOYHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO3Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12163-67-6 |

Source

|

| Record name | Strontium trioxomolybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)